molecular formula C6H10O5 B129981 3-Hydroxyhexanedioic acid CAS No. 14292-29-6

3-Hydroxyhexanedioic acid

Cat. No.: B129981
CAS No.: 14292-29-6
M. Wt: 162.14 g/mol
InChI Key: YVOMYDHIQVMMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyhexanedioic acid, also known as this compound, is a dicarboxylic acid with the molecular formula C6H10O5. It is a hydroxylated derivative of adipic acid and is characterized by the presence of a hydroxyl group (-OH) on the third carbon of the adipic acid chain.

Future Directions

The production of 3-Hydroxyadipic acid via reverse β-oxidation in microbial systems has potential for further improvement . The presence of adipic acid, albeit a small amount, in the cultivation broth indicated that the synthetic genes were expressed and functional . Moreover, 2,3-dehydroadipyl-CoA hydratase and β-ketoadipyl-CoA thiolase were determined as potential targets for further improvement of the pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyhexanedioic acid can be synthesized through several methods. One common approach involves the microbial fermentation of glucose or other sugars using genetically engineered microorganisms such as Escherichia coli or Pseudomonas species . These microorganisms are engineered to express specific enzymes that convert glucose into 3-hydroxyadipic acid through a series of biochemical reactions.

Another method involves the chemical reduction of 3-oxoadipic acid using reducing agents such as sodium borohydride or catalytic hydrogenation . This process typically requires controlled reaction conditions, including specific temperatures and pH levels, to achieve high yields of 3-hydroxyadipic acid.

Industrial Production Methods

Industrial production of 3-hydroxyadipic acid often relies on microbial fermentation due to its cost-effectiveness and scalability. Large-scale fermentation processes utilize bioreactors where genetically modified microorganisms are cultured under optimized conditions to produce 3-hydroxyadipic acid in significant quantities . The product is then extracted and purified using various separation techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyhexanedioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-hydroxyadipic acid involves its role as an intermediate in metabolic pathways. It is produced through the reverse β-oxidation pathway, where it is formed from the condensation of acetyl-CoA and succinyl-CoA . This compound can further undergo enzymatic reactions to form other metabolites, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyhexanedioic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional chemical modifications and enhances its utility in polymer synthesis and biomedical research .

Properties

IUPAC Name

3-hydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-4(3-6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOMYDHIQVMMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864488
Record name 3-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14292-29-6
Record name 3-Hydroxyadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyadipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyhexanedioic acid
Reactant of Route 2
3-Hydroxyhexanedioic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxyhexanedioic acid
Reactant of Route 4
3-Hydroxyhexanedioic acid
Reactant of Route 5
3-Hydroxyhexanedioic acid
Reactant of Route 6
3-Hydroxyhexanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.